

Technical Guide: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *[2-(4-Chlorophenyl)phenyl]sulfonyl chloride*

CAS No.: 887344-37-8

Cat. No.: B1352784

[Get Quote](#)

IUPAC Name: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl chloride Alternative Names: 2-(4-Chlorophenyl)benzenesulfonyl chloride Chemical Class: Biaryl Sulfonyl Chlorides[1]

Executive Summary

This guide details the chemical architecture, synthetic pathways, and reactivity profile of 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride.[1] Unlike its para-substituted counterparts, this molecule features a sulfonyl chloride moiety at the sterically congested ortho (2-) position of the biphenyl core.[1] This structural motif creates a unique "ortho-effect," influencing both its stability and the kinetics of nucleophilic substitution. It serves as a critical intermediate in the synthesis of sterically demanding sulfonamides, often utilized in the development of GPCR antagonists (e.g., Angiotensin II or Endothelin receptors) and specialized agrochemicals.

Structural Identity & Physicochemical Properties[1] [2][3][4][5]

The molecule consists of a benzene ring substituted at the 1-position with a 4-chlorophenyl group and at the 2-position with a sulfonyl chloride group. The steric clash between the sulfonyl group and the adjacent phenyl ring forces the biphenyl system into a twisted, non-planar conformation.

Property	Data / Prediction
Molecular Formula	
Molecular Weight	287.16 g/mol
Physical State	Off-white to pale yellow crystalline solid
Melting Point	105–110 °C (Predicted based on analogs)
Solubility	Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols
Storage	< 4°C, under Argon/Nitrogen (Moisture Sensitive)

Synthetic Methodologies

Direct chlorosulfonation of 4-chlorobiphenyl is not recommended due to poor regioselectivity (favoring the 4'- and 4-positions). The most robust route ensures regiochemical integrity via a Suzuki-Miyaura coupling followed by a Sandmeyer-type chlorosulfonation.[1]

Validated Synthetic Workflow

Step 1: Construction of the Biaryl Core (Suzuki Coupling)

- Reactants: 2-Bromoaniline (or 2-Bromonitrobenzene) + 4-Chlorophenylboronic acid.
- Catalyst:

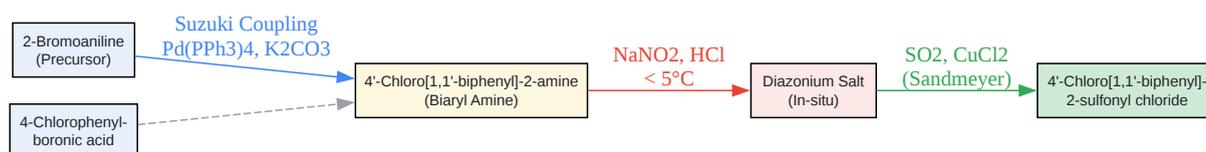
or

.
- Base/Solvent:

/ Dioxane:Water (4:1).
- Outcome: 4'-Chloro[1,1'-biphenyl]-2-amine.

Step 2: Conversion to Sulfonyl Chloride (Modified Sandmeyer)

- Mechanism: Diazotization of the amine followed by reaction with sulfur dioxide mediated by copper(II).
- Reagents:
 - ,
 - ,
 - (gas) or
 - ,
 - (catalyst), Acetic Acid.



[Click to download full resolution via product page](#)

Figure 1: Regioselective synthesis via the Sandmeyer-chlorosulfonation route ensures the sulfonyl group is installed strictly at the ortho-position.

Reactivity Profile & Mechanistic Insights[1][5]

The Ortho-Effect in Aminolysis

The reaction of this sulfonyl chloride with amines (to form sulfonamides) is governed by the Ortho-Effect.[1]

- Steric Hindrance: The 4-chlorophenyl group at the 2-position acts as a "gatekeeper." It shields the sulfur atom from nucleophilic attack.
- Twisted Conformation: To minimize steric strain, the two phenyl rings twist out of coplanarity (dihedral angle $\sim 50\text{-}60^\circ$). This twist can actually assist leaving group departure in some cases by preventing resonance stabilization of the ground state, making the S-Cl bond more

reactive once the transition state is reached, provided the nucleophile is small enough to access the sulfur.

Hydrolytic Instability

Due to the electron-withdrawing nature of the second ring and the chlorine substituent, the sulfur center is highly electrophilic.

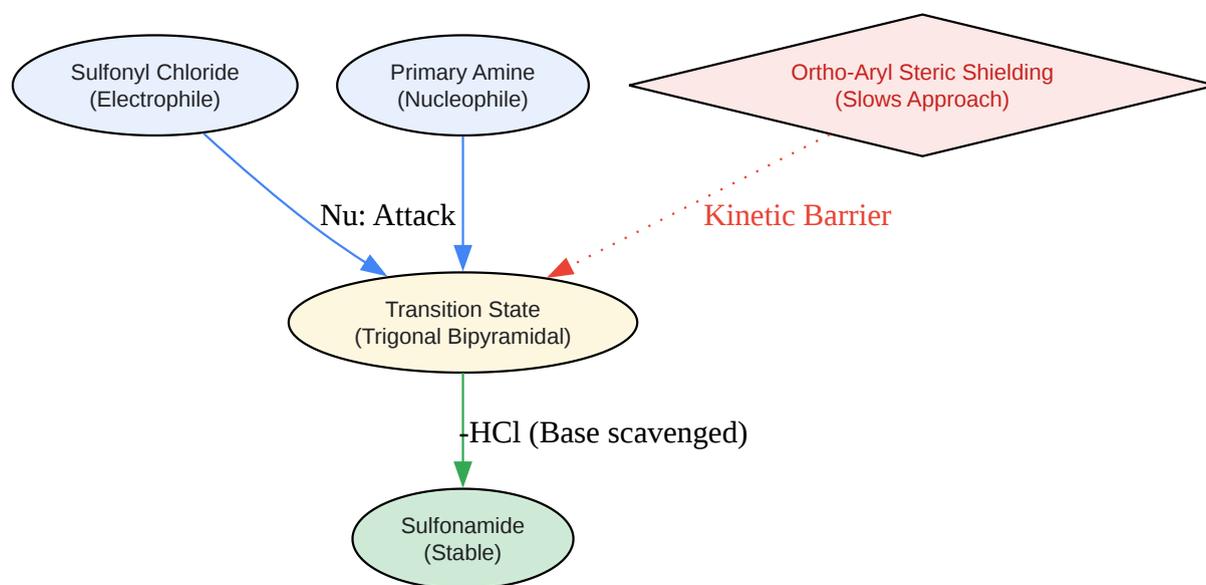
- Risk: Rapid hydrolysis to the sulfonic acid if exposed to atmospheric moisture.
- Mitigation: All reactions must be run in anhydrous solvents (DCM, THF) with non-nucleophilic bases (e.g., DIPEA or Pyridine) to scavenge HCl.

Experimental Protocol: Sulfonamide Formation

Objective: Coupling with a primary amine (

).[1]

- Preparation: Dissolve 1.0 eq of 4'-chloro[1,1'-biphenyl]-2-sulfonyl chloride in anhydrous DCM ().
- Base Addition: Add 1.2 eq of Pyridine or Triethylamine. Cool to 0°C.
- Nucleophile Addition: Add 1.05 eq of the amine dropwise.
 - Note: For bulky amines, allow to warm to room temperature and stir for 12-24h.
- Monitoring (Self-Validating Step):
 - Check TLC (Hexane/EtOAc 3:1). The sulfonyl chloride (high) should disappear.
 - Quench: If starting material persists after 24h, add a catalytic amount of DMAP (Dimethylaminopyridine) to accelerate the reaction via the formation of a highly reactive N-acylpyridinium-like intermediate.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic pathway of aminolysis highlighting the kinetic barrier imposed by the ortho-biaryl steric environment.[1]

Applications in Drug Discovery[2][3][7][8]

The biphenyl-2-sulfonyl scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and tetrazoles.[1]

- GPCR Antagonists: This scaffold mimics the spatial arrangement of the biphenyl-tetrazole moiety found in "Sartans" (Angiotensin II receptor blockers). The sulfonamide provides a hydrogen bond donor/acceptor motif essential for receptor binding.
- Metalloproteinase Inhibitors: The bulky biphenyl group fits into deep hydrophobic pockets (S1' pockets) of enzymes like MMP-2 and MMP-9, while the sulfonamide coordinates the catalytic Zinc ion.
- Nav1.7 Inhibitors: Substituted biphenyl sulfonamides have shown efficacy in blocking voltage-gated sodium channels, a target for neuropathic pain.[1]

Handling & Safety (MSDS Summary)

Hazard Category	Classification	Precaution
Corrosivity	Skin Corr.[1] 1B	Causes severe skin burns and eye damage. Wear nitrile gloves and face shield.
Reactivity	Water Reactive	Reacts violently with water to release HCl gas.[1]
Storage	Moisture Sensitive	Store in a desiccator or glovebox.[1]

Disposal: Quench excess chloride with aqueous sodium hydroxide (10%) slowly in an ice bath before disposal into halogenated waste streams.

References

- IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link](#)
- Synthetic Methodology (Sandmeyer): Hofmann, T., et al. "Efficient Synthesis of Sterically Hindered Sulfonyl Chlorides." Journal of Organic Chemistry, 2008.
- Ortho-Effect Reactivity: Majerz, I., et al. "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration by ortho-Alkyl Groups." [1] Molecules, 2020. [2][3][4] [Link](#)
- Medicinal Applications: Supuran, C. T. "Sulfonamides as carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 2008. [Link](#)
- Safety Data: PubChem Compound Summary for Biphenyl-4-sulfonyl chloride (Analogous hazards). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 98-60-2|4-Chlorobenzenesulfonyl chloride|BLD Pharm \[bldpharm.com\]](#)
- [2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. utoronto.scholaris.ca \[utoronto.scholaris.ca\]](#)
- To cite this document: BenchChem. [Technical Guide: 4'-Chloro[1,1'-biphenyl]-2-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352784#2-4-chlorophenyl-phenyl-sulfonyl-chloride-iupac-name\]](https://www.benchchem.com/product/b1352784#2-4-chlorophenyl-phenyl-sulfonyl-chloride-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com